molecular formula C21H22ClN3O B14165621 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- CAS No. 34374-22-6

11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-

Cat. No.: B14165621
CAS No.: 34374-22-6
M. Wt: 367.9 g/mol
InChI Key: LLEAEDYSPVHUEP-UHFFFAOYSA-N
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Description

11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indoloquinoline family, which is characterized by a fused ring system combining indole and quinoline moieties. The presence of chloro, diethyl, and methoxy substituents further enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- typically involves the cyclization of indole-3-carbaldehyde oximes. One notable method is the SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . This reaction proceeds under mild conditions and offers a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce new substituents to the indole or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted indoloquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy- stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the diethyl and methoxy groups, in particular, may enhance its solubility and ability to interact with biological targets.

Properties

CAS No.

34374-22-6

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

N-[(3-chloro-8-methoxy-11H-indolo[3,2-c]quinolin-9-yl)methyl]-N-ethylethanamine

InChI

InChI=1S/C21H22ClN3O/c1-4-25(5-2)12-13-8-19-16(10-20(13)26-3)17-11-23-18-9-14(22)6-7-15(18)21(17)24-19/h6-11,24H,4-5,12H2,1-3H3

InChI Key

LLEAEDYSPVHUEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1OC)C3=CN=C4C=C(C=CC4=C3N2)Cl

Origin of Product

United States

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